1'-(2-pyrazol-1-ylbutanoyl)spiro[1H-indole-3,4'-piperidine]-2-one
Description
1’-(2-pyrazol-1-ylbutanoyl)spiro[1H-indole-3,4’-piperidine]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structural motif where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a pyrazole ring, an indole ring, and a piperidine ring, making it a highly interesting molecule for various scientific research applications.
Properties
IUPAC Name |
1'-(2-pyrazol-1-ylbutanoyl)spiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-16(23-11-5-10-20-23)17(24)22-12-8-19(9-13-22)14-6-3-4-7-15(14)21-18(19)25/h3-7,10-11,16H,2,8-9,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASNFMOCLOYJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-pyrazol-1-ylbutanoyl)spiro[1H-indole-3,4’-piperidine]-2-one can be achieved through multi-component reactions involving the condensation of isatins, pyrazolones, and malononitrile in aqueous media . The reaction typically employs catalysts such as SBA-Pr-NHQ, which is prepared by reacting SBA-Pr-NCQ with hydrazine hydrate . This method offers mild and neutral reaction conditions, short reaction times, and high yields .
Industrial Production Methods
the principles of green chemistry, such as using water as a solvent and employing reusable catalysts, can be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1’-(2-pyrazol-1-ylbutanoyl)spiro[1H-indole-3,4’-piperidine]-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrazine.
Substitution: Various electrophiles and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole oxides, while reduction can yield pyrazoline derivatives .
Scientific Research Applications
1’-(2-pyrazol-1-ylbutanoyl)spiro[1H-indole-3,4’-piperidine]-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(2-pyrazol-1-ylbutanoyl)spiro[1H-indole-3,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can act as a ligand, binding to metal ions and forming stable complexes . This property makes it useful as a chemosensor and in catalysis .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Similar in structure but with different substituents.
Spiropyranopyrazoles: Another class of spiro compounds with similar biological activities.
Uniqueness
1’-(2-pyrazol-1-ylbutanoyl)spiro[1H-indole-3,4’-piperidine]-2-one is unique due to its combination of pyrazole, indole, and piperidine rings, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
